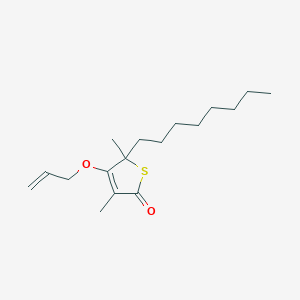

![molecular formula C14H12N4 B12582877 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole CAS No. 295806-49-4](/img/structure/B12582877.png)

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

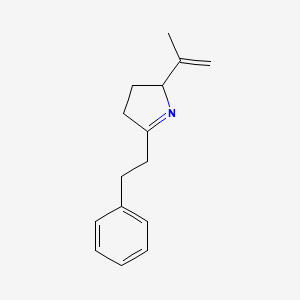

1-メチル-2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾールは、アゾ染料のクラスに属する化合物であり、2つの芳香族構造を結合するアゾ基 (-N=N-) の存在を特徴としています。この化合物は、イミダゾール環(2つの窒素原子を含む5員環)とナフタレン部分(ベンゼン環が融合したペア)を組み込んでいます。アゾ染料は、鮮やかな色と安定性により、さまざまな業界で広く使用されています。

製造方法

合成経路と反応条件

1-メチル-2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾールの合成は、通常、芳香族アミンのジアゾ化に続いて、イミダゾール誘導体とのカップリングを行うことにより行われます。このプロセスは、酸性条件下でナフチルアミンからジアゾニウム塩を生成することから始まります。この中間体は、次に塩基の存在下で1-メチルイミダゾールと反応させて、アゾ化合物を生成します。 反応条件には、ジアゾニウム塩を安定化するために低温を維持し、エタノールや水などの適切な溶媒を使用することがよく含まれます .

工業生産方法

1-メチル-2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾールを含むアゾ染料の工業生産は、大規模なジアゾ化とカップリング反応を伴います。これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器を使用して、製品品質を常に確保します。 温度制御と試薬添加の自動化システムを使用することで、生産プロセスの効率と安全性が向上します .

化学反応解析

反応の種類

1-メチル-2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾールは、次のようなさまざまな化学反応を起こします。

酸化: アゾ基は酸化されてニトロ化合物を生成します。

還元: アゾ基は還元されてアミンを生成します。

置換: 芳香族環は求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 亜ジチオン酸ナトリウムや酢酸中の亜鉛などの還元剤がよく使用されます。

生成される主な生成物

酸化: 元の化合物のニトロ誘導体。

還元: 対応する芳香族アミン。

科学研究への応用

1-メチル-2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾールは、科学研究においていくつかの応用があります。

化学: 分子間相互作用の研究における発色団として、および有機合成における試薬として使用されます。

生物学: 顕微鏡用の染色技術や生化学アッセイにおけるプローブとして使用されます。

医学: DNAと相互作用する能力により、抗がん剤としての可能性が調査されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole typically involves the diazotization of an aromatic amine followed by coupling with an imidazole derivative. The process begins with the formation of a diazonium salt from naphthylamine under acidic conditions. This intermediate is then reacted with 1-methylimidazole in the presence of a base to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or water .

Industrial Production Methods

Industrial production of azo dyes, including this compound, involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of automated systems for temperature control and reagent addition enhances the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding aromatic amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole has several applications in scientific research:

Chemistry: Used as a chromophore in the study of molecular interactions and as a reagent in organic synthesis.

Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

Industry: Utilized in the production of dyes for textiles, inks, and plastics.

作用機序

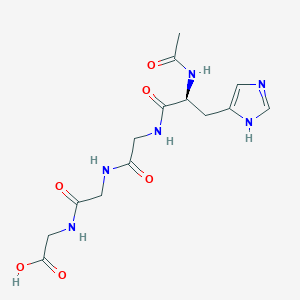

1-メチル-2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾールの作用機序は、生物学的分子、特に核酸とタンパク質との相互作用を伴います。アゾ基は還元されて反応性中間体を生成することができ、DNAに結合して、潜在的な抗がん作用をもたらします。 この化合物は、DNA鎖にインターカレーションして複製プロセスを阻害するため、がん細胞の増殖を抑制します .

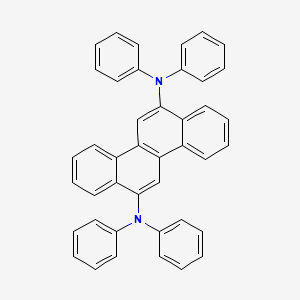

類似化合物の比較

類似化合物

- 1-メチル-2-[(E)-(フェニル)ジアゼニル]-1H-イミダゾール

- 2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾール

- 1-メチル-2-[(E)-(4-ニトロフェニル)ジアゼニル]-1H-イミダゾール

独自性

1-メチル-2-[(E)-(ナフタレン-2-イル)ジアゼニル]-1H-イミダゾールは、ナフタレン部分とイミダゾール部分の両方が存在するため、独自の特徴を持っています。これらの部分は、独自の電子および立体特性を付与します。 この組み合わせにより、安定性と反応性が他のアゾ染料よりも向上し、さまざまな用途で特に有用になります .

類似化合物との比較

Similar Compounds

- 1-Methyl-2-[(E)-(phenyl)diazenyl]-1H-imidazole

- 2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole

- 1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-imidazole

Uniqueness

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is unique due to the presence of both the naphthalene and imidazole moieties, which confer distinct electronic and steric properties. This combination enhances its stability and reactivity compared to other azo dyes, making it particularly useful in various applications .

特性

CAS番号 |

295806-49-4 |

|---|---|

分子式 |

C14H12N4 |

分子量 |

236.27 g/mol |

IUPAC名 |

(1-methylimidazol-2-yl)-naphthalen-2-yldiazene |

InChI |

InChI=1S/C14H12N4/c1-18-9-8-15-14(18)17-16-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |

InChIキー |

KKSPWPNNKAMHTL-UHFFFAOYSA-N |

正規SMILES |

CN1C=CN=C1N=NC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

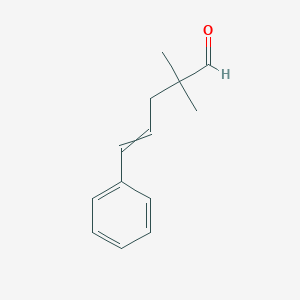

![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)

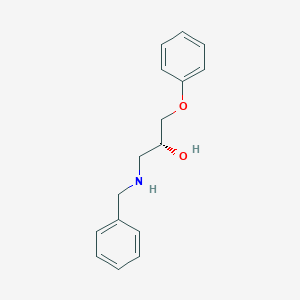

![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)

![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)

![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)